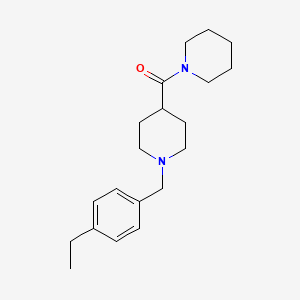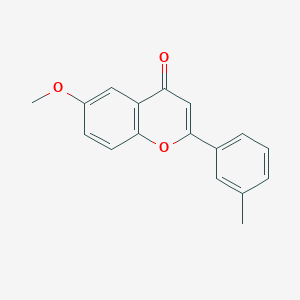
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MNDA is a derivative of isoindoline, and its unique chemical structure makes it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of the immune system. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is its versatility, as it can be used in a variety of different applications. This compound is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate. One area of interest is in the development of new materials using this compound, which could have applications in fields such as electronics and energy storage. This compound also has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted. Additionally, research is needed to better understand the mechanism of action of this compound and its potential side effects, which could inform the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 5-nitroisophthalic acid, which undergoes a series of reactions to form the final product. The synthesis of this compound involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of materials science, where it has been used to create new materials with unique properties. This compound has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer.
Propiedades
IUPAC Name |
[4-methyl-2-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-9-3-6-15(25-10(2)20)14(7-9)18-16(21)12-5-4-11(19(23)24)8-13(12)17(18)22/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFTVYVZSFNSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)